3-Cyclopentene-1,2-diol, 5-(6-amino-9H-purin-9-yl)-3-((1R)-1-hydroxypropyl)-, (1S,2R,5R)-
CAS No.: 194353-48-5
Cat. No.: VC15896107
Molecular Formula: C13H17N5O3
Molecular Weight: 291.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194353-48-5 |
|---|---|
| Molecular Formula | C13H17N5O3 |
| Molecular Weight | 291.31 g/mol |
| IUPAC Name | (1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxypropyl]cyclopent-3-ene-1,2-diol |
| Standard InChI | InChI=1S/C13H17N5O3/c1-2-8(19)6-3-7(11(21)10(6)20)18-5-17-9-12(14)15-4-16-13(9)18/h3-5,7-8,10-11,19-21H,2H2,1H3,(H2,14,15,16)/t7-,8-,10-,11+/m1/s1 |
| Standard InChI Key | YGSAELNNZOSMRA-OYBPUVFXSA-N |
| Isomeric SMILES | CC[C@H](C1=C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N)O |
| Canonical SMILES | CCC(C1=CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N)O |
Introduction
Structural and Stereochemical Features
The compound’s structure comprises three key components:
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Cyclopentene Diol Core: A five-membered ring with hydroxyl groups at positions 1 and 2. The unsaturated cyclopentene ring introduces strain, influencing reactivity and conformational flexibility .
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Purine Moiety: A 6-amino-9H-purine group attached at position 5. Purines are integral to nucleic acids and enzymatic cofactors, suggesting potential interactions with biological targets .
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Hydroxypropyl Side Chain: A (1R)-1-hydroxypropyl group at position 3, contributing to stereochemical diversity and hydrogen-bonding capacity.
The (1S,2R,5R) configuration ensures specific spatial arrangements critical for molecular recognition. For example, the cis-diol arrangement on the cyclopentene ring facilitates chelation with metal ions or enzymes, while the stereochemistry of the hydroxypropyl group influences binding affinity .
Synthesis and Manufacturing
Core Cyclopentene Diol Synthesis
The cyclopentene diol core is typically synthesized via oxidative hydroxylation of cyclopentene derivatives. A patented method involves:
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Epoxidation: Cyclopentene is oxidized with hydrogen peroxide (H₂O₂) using an Fe-Cu catalyst system to form cyclopentene oxide .
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Hydrolysis: The epoxide undergoes acid-catalyzed hydrolysis to yield 1,2-cyclopentanediol. Reaction conditions (70–90°C, 80–110 hours) optimize diastereoselectivity, favoring the cis-diol configuration .
Key Parameters:
Purine and Hydroxypropyl Functionalization
The purine and hydroxypropyl groups are introduced via stereoselective coupling reactions:
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Nucleophilic Substitution: The cyclopentene diol reacts with 6-chloropurine derivatives under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium) in dimethyl sulfoxide (DMSO) .
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Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures the (1R)-hydroxypropyl configuration .
Example Protocol:
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Coupling: 6-Amino-9H-purine is reacted with cis-4-hydroxymethyl-2-cyclopenten-1-ol bis-(methyl carbonate) in tetrahydrofuran (THF) at 25°C .
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Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product .
Chemical Properties and Reactivity
Functional Group Reactivity
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Hydroxyl Groups: Participate in oxidation (to ketones), esterification, and hydrogen bonding .
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Cyclopentene Double Bond: Undergoes hydrogenation to cyclopentane derivatives or Diels-Alder reactions .
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Purine Base: Susceptible to alkylation or glycosylation at N-9, modulating biological activity .
Stereochemical Influences
The (1S,2R,5R) configuration dictates:
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Enzymatic Interactions: Cis-diols chelate Mg²⁺ or Zn²⁺ in enzyme active sites, as seen in S-adenosylhomocysteine hydrolase inhibition .
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Solubility: Enhanced aqueous solubility compared to trans isomers due to intramolecular hydrogen bonding .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition of S-adenosylhomocysteine hydrolase (SAHH), a key enzyme in methylation pathways. By mimicking adenosine, it binds SAHH’s active site, preventing S-adenosylhomocysteine (SAH) hydrolysis and elevating SAH levels. This disrupts methyltransferase activity, impacting epigenetic regulation .
Key Findings:
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Antiviral Activity: Reduces viral replication in Ebola and influenza models by suppressing viral mRNA cap methylation .
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Anticancer Effects: Inhibits histone methyltransferase EZH2, reactivating tumor suppressor genes in lymphoma and myeloma cells .
Pharmacokinetics
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Metabolism: Hepatic oxidation of the hydroxypropyl group generates carboxylic acid metabolites, excreted renally.
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Half-Life: ~4–6 hours in murine models, necessitating sustained-release formulations.
Applications and Comparative Analysis
Therapeutic Applications
Comparison with Analogues
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